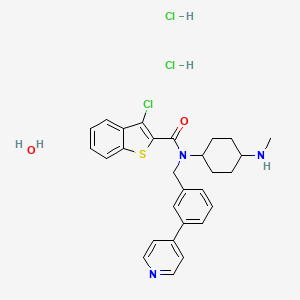

Smoothened Agonist, HCl

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Smoothened Agonist, HCl involves multiple steps, starting from the appropriate benzo[b]thiophene derivative. The key steps include:

Formation of the benzo[b]thiophene core: This is typically achieved through cyclization reactions.

Introduction of the chloro group: Chlorination reactions are used to introduce the chloro substituent.

Attachment of the cyclohexylamine moiety: This involves amide bond formation between the benzo[b]thiophene core and the cyclohexylamine derivative.

Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Synthetic Routes and Reaction Conditions

The synthesis of SAG-HCl involves sequential reactions to construct its benzo[b]thiophene core and functionalize it with key substituents :

| Step | Reagents/Conditions | Key Reaction | Product |

|---|---|---|---|

| Benzo[b]thiophene formation | Cyclization via Friedel-Crafts alkylation | Core structure assembly | Benzo[b]thiophene derivative |

| Chlorination | Cl₂ or SOCl₂ under controlled temperature | Electrophilic aromatic substitution | Chloro-substituted intermediate |

| Amide bond formation | Cyclohexylamine with coupling agents (e.g., EDCI) | Nucleophilic acyl substitution | Cyclohexylamide-linked compound |

| Salt formation | HCl gas in anhydrous ethanol | Protonation of amine groups | Dihydrochloride salt (SAG-HCl) |

This multi-step synthesis ensures high purity (>95%) and stability, critical for research applications .

Chemical Stability and Reactivity

SAG-HCl exhibits moderate stability under standard laboratory conditions but undergoes degradation under extreme pH or prolonged exposure to light . Key observations include:

- Solubility :

-

Oxidative Sensitivity :

Reacts with strong oxidizing agents (e.g., KMnO₄), leading to sulfone derivatives via thiophene ring oxidation . -

Reductive Stability :

Resistant to mild reducing agents (e.g., NaBH₄) but degrades under harsh conditions (e.g., LiAlH₄), altering the chloro substituent .

Functional Group Reactivity

The chloro and amide groups in SAG-HCl enable targeted modifications:

Substitution Reactions

- Chloro Group :

Replaced by nucleophiles (e.g., amines, thiols) under SNAr conditions, yielding analogs with varied Smo affinity .

Amide Hydrolysis

- Acidic or basic conditions cleave the amide bond, releasing cyclohexylamine and benzo[b]thiophene carboxylic acid .

Research Findings on Reactivity

Recent studies highlight SAG-HCl's behavior in biological and chemical contexts:

Comparative Reactivity with Analogues

SAG-HCl’s chloro group distinguishes it from non-halogenated Smo agonists like Purmorphamine, enhancing its electrophilic reactivity and binding specificity .

Industrial Production Considerations

Large-scale synthesis optimizes yield and safety:

科学研究应用

Neuroprotection

SAG has been studied for its neuroprotective effects, particularly in conditions like glucocorticoid-induced neonatal cerebellar injury. Research indicates that SAG can cross the blood-brain barrier and activate Shh transcriptional targets in vivo, suggesting its potential as a therapeutic agent for protecting neuronal tissues . In studies involving neonatal mice, SAG administration showed promise in mitigating neuronal damage caused by glucocorticoids.

Bone Healing

Recent advancements have introduced a hybrid scaffold incorporating SAG for enhanced bone healing. This scaffold promotes osteogenesis by activating the Hedgehog signaling pathway, demonstrating efficacy in preclinical models . The development of such scaffolds represents a novel application of SAG in regenerative medicine.

Stem Cell Differentiation

SAG has been utilized to promote differentiation in human embryonic stem cells. Studies have shown that it can stimulate the proliferation of cerebellar granule neuron precursors (CGNPs), indicating its potential role in regenerative therapies for neurodegenerative diseases .

Cancer Research

The Hedgehog pathway is implicated in various cancers, particularly basal cell carcinoma and medulloblastoma. SAG's ability to activate this pathway has led to investigations into its role as a potential therapeutic agent in cancer treatment. By promoting normal signaling pathways, SAG may counteract aberrant signaling seen in tumors .

Case Studies

作用机制

Smoothened Agonist, HCl exerts its effects by binding to and activating the smoothened receptor, a key component of the Hedgehog signaling pathway. This activation leads to the downstream signaling events that regulate gene expression and cellular processes. The compound counteracts the inhibitory effects of cyclopamine on smoothened, thereby promoting Hedgehog pathway activation .

相似化合物的比较

Similar Compounds

Cyclopamine: An inhibitor of the smoothened receptor.

Purmorphamine: Another smoothened agonist with a different chemical structure.

GANT61: An inhibitor of the Gli transcription factors downstream of smoothened

Uniqueness

Smoothened Agonist, HCl is unique due to its high potency and cell permeability, making it an effective tool for studying the Hedgehog signaling pathway. Its ability to counteract cyclopamine inhibition further distinguishes it from other smoothened agonists .

生物活性

Smoothened Agonist, HCl (SAG-HCl) is a small molecule that acts as a potent agonist for the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial for various biological processes, including embryonic development, tissue regeneration, and cellular differentiation. This article delves into the biological activities of SAG-HCl, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

- Chemical Formula : C₃₈H₂₈ClN₃OS

- Molar Mass : 490.06 g/mol

- CAS Number : 364590-63-6

- Effective Concentration (EC50) : Approximately 3 nM .

SAG-HCl activates the Smo receptor by binding to its transmembrane helices, leading to the activation of the Hedgehog signaling pathway. This activation results in a cascade of intracellular events that promote gene expression involved in cell proliferation and differentiation . Notably, SAG-HCl can bypass the need for natural Hedgehog ligands, allowing researchers to study the effects of Hh signaling independently of other regulatory factors.

Neuroprotection

SAG-HCl has demonstrated significant neuroprotective effects. Research indicates that it can:

- Promote the survival and proliferation of developing neurons.

- Protect against drug-induced neurotoxicity .

- Enhance neuronal differentiation markers in embryonic stem cells .

A study on Friedreich's ataxia showed that chronic treatment with SAG-HCl prevented neurodegeneration in frataxin-deficient astrocytes by restoring neuronal viability and enhancing synapse formation .

Developmental Biology

SAG-HCl plays a critical role in developmental processes such as:

In vitro studies have shown that SAG-HCl stimulates osteoblastic differentiation in mesenchymal stem cells and enhances proliferation in pulmonary arterial smooth muscle cells .

Case Studies

- Neuroprotective Effects :

-

Stem Cell Differentiation :

- SAG-HCl has been shown to promote germ cell marker expression in human bone marrow mesenchymal stem cells, indicating its role in stem cell differentiation towards germ cells.

- Hedgehog Signaling Activation :

Comparative Analysis with Other Compounds

The following table summarizes the mechanisms and unique features of various compounds related to the Hedgehog signaling pathway:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cyclopamine | Inhibits Smoothened receptor | First identified natural inhibitor of Hedgehog pathway |

| GDC-0449 (Vismodegib) | Inhibits Smoothened receptor | FDA-approved for basal cell carcinoma treatment |

| Saridegib | Inhibits Smoothened receptor | Investigated for use in various cancers |

| Sonidegib | Inhibits Smoothened receptor | Used in clinical trials for solid tumors |

| SAG-HCl | Activates Smoothened receptor | Promotes rather than inhibits Hedgehog signaling |

SAG-HCl stands out due to its unique agonistic activity on the Smo receptor, promoting Hedgehog signaling which is critical for its neuroprotective effects and potential regenerative properties .

属性

IUPAC Name |

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXUQUYRWPGIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849548 | |

| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364590-63-6 | |

| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does SAG Dihydrochloride influence breast cancer cell migration?

A1: SAG Dihydrochloride is a smoothened (SMO) agonist, meaning it activates the Hedgehog (Hh) signaling pathway. [] This pathway plays a role in embryonic development but can be aberrantly activated in cancer. Research indicates that SAG Dihydrochloride promotes breast cancer cell migration by increasing the expression of Carbonic Anhydrase XII (CAXII), an enzyme involved in pH regulation and cell migration. [] Silencing SMO reduces CAXII expression and consequently diminishes cell migration. [] This effect is reversed by treating cells with SAG Dihydrochloride, demonstrating its ability to enhance migration through the Hh pathway and CAXII. [] Interestingly, this pro-migratory effect is hampered when CAXII is inhibited, suggesting CAXII is a key downstream effector of the Hh pathway in this context. []

Q2: Does the tumor microenvironment influence the effect of SAG Dihydrochloride on breast cancer cells?

A2: Yes, the research demonstrates that the impact of SMO silencing and SAG Dihydrochloride treatment on CAXII expression and cell migration persists within hypoxic and inflammatory microenvironments. [] These conditions are characteristic of the breast cancer tumor microenvironment, suggesting that the Hh pathway's control over CAXII expression and cell migration is relevant in a setting mimicking the in vivo tumor environment. [] This finding strengthens the potential of targeting the Hh pathway and CAXII as a therapeutic strategy for breast cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。